molecular formula C25H29N3O3S2 B12591547 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide CAS No. 606083-25-4

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide

Cat. No.: B12591547
CAS No.: 606083-25-4
M. Wt: 483.7 g/mol
InChI Key: NDZASXGIJRKLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide is a sulfonamide-based small molecule featuring a benzothiazole-piperidine scaffold linked to a cyclohexylcarboxamide moiety via a sulfonyl group. The benzothiazole ring is a well-characterized pharmacophore known for its role in modulating biological activity, particularly in kinase inhibition and receptor binding . The compound’s structural complexity arises from the integration of a piperidine ring (providing conformational flexibility), a sulfonyl bridge (enhancing solubility and hydrogen-bonding capacity), and a cyclohexyl group (contributing to lipophilicity and steric bulk).

Properties

CAS No.

606083-25-4

Molecular Formula

C25H29N3O3S2

Molecular Weight

483.7 g/mol

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclohexylbenzamide

InChI

InChI=1S/C25H29N3O3S2/c29-24(26-20-6-2-1-3-7-20)18-10-12-21(13-11-18)33(30,31)28-16-14-19(15-17-28)25-27-22-8-4-5-9-23(22)32-25/h4-5,8-13,19-20H,1-3,6-7,14-17H2,(H,26,29)

InChI Key

NDZASXGIJRKLGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide, methanol, chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(2-Methylcyclohexyl) Derivative ()

A closely related analog, 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzenesulfonamide, differs only by the addition of a methyl group on the cyclohexyl ring. Such substitutions are common in medicinal chemistry to optimize pharmacokinetic profiles .

Bromo-Substituted Benzodiazolone Analog ()

The compound 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide replaces the benzothiazole with a brominated benzodiazolone group. The benzodiazolone introduces additional hydrogen-bonding sites (amide and ketone groups), which may alter target affinity. Its HRMS data (m/z 449.0142) confirms a lower molecular weight (449.01 vs. ~507 for the target compound), reflecting the absence of the sulfonylbenzamide moiety .

Analogs with Heterocyclic Core Modifications

Triazolo-Pyridine and Pyrazolyl Derivatives ()

European Patent EP 3 532 474 B1 discloses compounds such as 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(1-methylpiperidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide. These analogs retain the cyclohexyl and piperidine motifs but replace benzothiazole with triazolo-pyridine or pyrazolyl groups. Such modifications likely aim to enhance selectivity for specific enzymatic targets (e.g., kinases or GPCRs) or improve metabolic stability .

Comparative Physicochemical and Spectral Data

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents HRMS (m/z) Source
Target Compound C₂₅H₂₉N₃O₃S₂ 507.16 (calculated) Benzothiazole, N-cyclohexyl Not reported
N-(2-Methylcyclohexyl) Analog C₂₆H₃₁N₃O₃S₂ 521.18 (calculated) 2-Methylcyclohexyl Not reported
Bromo-Benzodiazolone Analog C₁₉H₁₇BrClN₃O₃ 449.01 Bromo, benzodiazolone 449.0142 [M]⁺
Triazolo-Pyridine Derivative (EP 3 532 474) C₂₇H₃₄FN₅O₃ 519.26 (calculated) Triazolo-pyridine, fluoro Not reported

Implications for Drug Design

  • Benzothiazole vs. Benzodiazolone : The benzothiazole’s sulfur atom may engage in hydrophobic interactions, whereas benzodiazolone’s carbonyl group could form hydrogen bonds, influencing target selectivity.
  • Cyclohexyl Modifications : The 2-methylcyclohexyl group () may reduce CYP-mediated metabolism compared to the unsubstituted cyclohexyl group .
  • Heterocyclic Diversity : Triazolo-pyridine derivatives () exemplify efforts to balance potency and pharmacokinetics through core scaffold diversification .

Biological Activity

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features several distinctive structural elements:

  • Benzothiazole Ring : Known for its biological activity, this moiety often contributes to antimicrobial and anticancer properties.
  • Piperidine Ring : Associated with various pharmacological effects including anesthetic and antidiabetic activities.
  • Sulfonamide Group : Enhances the compound's reactivity and biological efficacy.
Property Details
Molecular Formula C25H29N3O3S2
Molecular Weight 483.7 g/mol
CAS Number 606083-25-4
IUPAC Name 4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclohexylbenzamide

Synthesis

The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide typically involves:

  • Formation of the Benzothiazole Ring : Through the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones.
  • Synthesis of the Piperidine Ring : Derived from piperidine derivatives via various organic reactions.
  • Final Coupling Reaction : The benzothiazole and piperidine intermediates are coupled with N-cyclohexylbenzamide under controlled conditions.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and piperidine structures exhibit significant antimicrobial properties. The compound has shown strong activity against various bacterial strains including:

  • Salmonella typhi
  • Bacillus subtilis

In a study evaluating antibacterial activity, compounds similar to 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide demonstrated moderate to strong inhibition against these pathogens .

Enzyme Inhibition

The sulfonamide moiety is linked to enzyme inhibitory activities, particularly:

  • Acetylcholinesterase (AChE) Inhibition : Important for neuropharmacological applications.
  • Urease Inhibition : Relevant for treating infections caused by urease-producing bacteria.

The compound's derivatives have shown IC50 values indicating strong inhibitory effects against these enzymes .

Anticancer Potential

The combination of benzothiazole and piperidine groups is associated with anticancer properties. Studies have indicated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The biological activity of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide can be attributed to its interaction with specific molecular targets:

  • The compound may bind to active sites on enzymes or receptors, modulating their activity.
  • It can influence various biochemical pathways involved in inflammation and cancer progression.

Study on Antimicrobial Efficacy

A recent study synthesized several derivatives of the target compound and assessed their antimicrobial efficacy. The results showed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure could enhance efficacy .

Evaluation of Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of similar compounds. Results indicated that some derivatives had IC50 values below 5 µM for AChE inhibition, demonstrating their potential as therapeutic agents in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.